molecular formula C10H11ClO2 B044988 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane CAS No. 53732-26-6

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane

Cat. No.: B044988
CAS No.: 53732-26-6
M. Wt: 198.64 g/mol
InChI Key: DAGBZRAFMXTXNY-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane is an epoxide derivative featuring a phenoxy group substituted at the 2-position with chlorine and the 5-position with a methyl group, linked via a methylene bridge to the oxirane ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.45 g/mol. This compound is synthesized via nucleophilic substitution between epichlorohydrin and 2-chloro-5-methylphenol (CAS 615-74-7) under basic conditions . Its structural uniqueness lies in the electron-withdrawing chloro group and electron-donating methyl group, which influence reactivity and physicochemical properties.

Properties

IUPAC Name

2-[(2-chloro-5-methylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGBZRAFMXTXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515149
Record name 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53732-26-6
Record name 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Enhancements

Transition metal catalysts like tetrabutylammonium bromide (TBAB) improve regioselectivity by stabilizing transition states. A study comparing catalytic systems reported:

CatalystLoading (mol%)Yield IncreaseSide Products
TBAB2.5+12%<5%
18-Crown-61.0+8%7–10%
None-Baseline15–20%

Phase-transfer catalysts mitigate interfacial resistance in biphasic systems, particularly at industrial scales.

Hydrolysis Mitigation

Epichlorohydrin’s susceptibility to hydrolysis (t₁/₂ = 62–148 h at 25°C) necessitates strict anhydrous conditions. Strategies include:

  • Moisture-controlled environments : Use of molecular sieves or nitrogen sparging.

  • Buffered systems : Maintaining pH 8–9 to balance reactivity and stability.

  • Temperature modulation : Rapid heating/cooling cycles to minimize dwell time in hydrolysis-prone zones.

Industrial Scale-Up Considerations

Continuous Flow Reactors

Adoption of continuous flow systems addresses exothermicity and mixing inefficiencies inherent in batch processes:

ParameterBatch ReactorFlow Reactor
Reaction time6–8 h1.5–2 h
Thermal control±5°C±0.5°C
Throughput50 kg/day200 kg/day

Flow chemistry enables precise stoichiometric control, reducing epichlorohydrin excess to 1.1–1.2 equivalents.

Waste Stream Management

Industrial byproducts include NaCl, unreacted phenol, and oligomeric ethers. Closed-loop systems recover epichlorohydrin via fractional distillation (≥98% purity), while phenolic residues are treated with Fenton’s reagent before discharge.

Purification and Quality Control

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes chlorohydrin impurities.

  • Simulated moving bed (SMB) chromatography : Used industrially for >99% purity at 500 kg/week throughput.

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with:

  • Melting point : 34–36°C (lit. 35°C)

  • Purity (HPLC) : 99.2–99.7%

Analytical Characterization

Critical quality attributes are verified through:

TechniqueKey ParametersAcceptance Criteria
¹H NMR (400 MHz, CDCl₃)δ 6.7–7.2 (aromatic), δ 3.8–4.5 (oxirane)Conforms to reference
GC-MSm/z 198 (M⁺), 153 (base peak)≥98% match
HPLC (C18 column)Retention time = 8.2 ±0.3 minArea normalization

Impurity profiling detects ≤0.1% 3-chloro-1,2-propanediol, a hydrolysis byproduct .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane is as an intermediate in the synthesis of various pharmaceuticals, notably the beta-blocker Atenolol. Its ability to undergo regioselective and stereoselective ring-opening reactions with nucleophiles such as amines allows for the introduction of specific functional groups into drug molecules. This versatility makes it a valuable building block in medicinal chemistry.

Case Study: Atenolol Synthesis

Atenolol, a widely used medication for hypertension and angina, can be synthesized using this compound as a precursor. The ring-opening reaction with isopropylamine leads to the formation of key intermediates required for Atenolol production. This process exemplifies how epoxides can be utilized to create complex pharmaceutical structures efficiently.

Reactivity and Mechanisms

The reactivity of this compound is characterized by its epoxide group, which is highly reactive towards nucleophiles. The primary reactions include:

  • Ring-Opening Reactions : The epoxide can react with various nucleophiles, leading to different derivatives based on the nucleophile's nature and reaction conditions.
    NucleophileProduct Type
    IsopropylamineAtenolol precursor
    AlcoholsAlkoxy derivatives
    ThiolsThioether derivatives

These reactions highlight the compound's versatility in generating diverse chemical entities necessary for drug development and other applications.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

a) 2-[(2,5-Dichlorophenoxy)methyl]oxirane (CAS 21324-87-8)
  • Structure : Contains two chloro groups at positions 2 and 3.
  • Molecular Weight : 219.06 g/mol .
  • Reactivity : The dual electron-withdrawing chloro groups enhance epoxide ring strain and reactivity toward nucleophiles compared to the target compound. This makes it more reactive in polymerization or crosslinking reactions .
  • Applications : Likely used in high-performance epoxy resins requiring rapid curing.
b) (R)-2-[(3-Chloro-phenoxy)methyl]oxirane (CAS 345975-15-7)
  • Structure: 3-chloro substituent on the phenoxy ring.
  • Molecular Weight : 184.62 g/mol .
  • Reactivity : The meta-chloro substitution reduces steric hindrance near the epoxide compared to the target’s ortho-chloro group. This may result in slower reaction kinetics in stereospecific syntheses .
  • Price : $1,400–4,200/g, reflecting its niche use in chiral synthesis .
c) 2-[(4-(2-Methoxyethyl)phenoxy)methyl]oxirane (CAS 56718-70-8)
  • Structure : 4-(2-methoxyethyl) substituent , a bulky electron-donating group.
  • Molecular Weight : 208.25 g/mol .
  • Reactivity: The methoxyethyl group donates electrons via resonance, deactivating the epoxide ring. This reduces reactivity in nucleophilic attacks but improves solubility in non-polar solvents .
  • Applications: Potential use as a flexibilizer in epoxy formulations.
d) 2-[(2-Ethoxyphenoxy)methyl]oxirane (CAS 5296-35-5)
  • Structure : 2-ethoxy substituent .
  • Molecular Weight : 194.23 g/mol .
  • Reactivity : Ethoxy’s electron-donating nature decreases epoxide reactivity compared to the target’s chloro group. However, the ortho-substitution introduces steric effects, moderating reactivity .

Physical Properties and Spectral Data

  • Boiling/Melting Points: Chloro substituents generally increase boiling points due to polarity. For example, 2-[(2,5-dichlorophenoxy)methyl]oxirane likely has a higher boiling point than the target compound .
  • Spectral Data :
    • NMR : The target’s ortho-chloro and para-methyl groups would split aromatic proton signals into distinct doublets (δ 6.8–7.2 ppm). Epoxide protons appear as multiplets near δ 3.5–4.0 ppm .
    • UV-Vis : Absence of strong chromophores limits UV activity, unlike dimesityldioxirane (λmax = 274 nm) .

Biological Activity

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane, commonly referred to as a chloromethylphenoxy compound, is an organic molecule characterized by its oxirane (epoxide) structure. This compound has garnered interest due to its potential biological activities, although specific studies on its effects remain limited. This article synthesizes available research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a chloromethylphenoxy group attached to an oxirane ring. The presence of these functional groups suggests that the compound may exhibit unique reactivity and biological interactions.

Property Description
Molecular FormulaC10H11ClO2
Molecular Weight200.65 g/mol
Functional GroupsChloromethyl, phenoxy, epoxide
SolubilityLimited solubility in water

While specific mechanisms of action for this compound are not well-documented, compounds with similar structures often engage in nucleophilic reactions due to the electrophilic nature of the oxirane ring. This can lead to ring-opening reactions, potentially forming chlorinated diols upon interaction with nucleophiles like water.

Biological Activity Insights

Research on structurally related compounds indicates potential biological activities that may extend to this compound:

  • Antimicrobial Activity : Some chlorinated aromatic compounds exhibit antimicrobial properties. For instance, studies suggest that chlorinated phenols can inhibit bacterial growth through various mechanisms, including disrupting cell membranes or interfering with metabolic pathways.
  • Antineoplastic Properties : Compounds with similar functional groups have been investigated for their antitumor activities. They may inhibit polyamine synthesis, which is crucial for cell proliferation in cancer cells.
  • Enzyme Inhibition : The presence of the epoxide group suggests potential interactions with enzymes, particularly those involved in detoxification processes. Epoxides can act as electrophiles, modifying nucleophilic sites on proteins and enzymes, thereby altering their activity.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Epoxide Reactivity : A study indicated that epoxide-containing compounds could react with glutathione, leading to detoxification pathways being activated in cells exposed to oxidative stress.
  • Antimicrobial Testing : In a comparative analysis of chlorinated phenolic compounds, several derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound Biological Activity
ChlorophenolAntimicrobial; disrupts cell membranes
Glycidyl ether derivativesAntitumor; inhibits polyamine synthesis
Epoxide-containing phenolsReactive towards nucleophiles; enzyme inhibition

Q & A

Q. How does steric hindrance from the 2-chloro-5-methyl group influence reactivity in ring-opening reactions?

  • Methodology : Compare kinetics with unsubstituted analogs (e.g., 2-phenoxymethyloxirane). Steric effects reduce nucleophilic attack rates at the β-carbon of the oxirane ring, confirmed via Hammett plots or computational docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.